PIK-293

Beschreibung

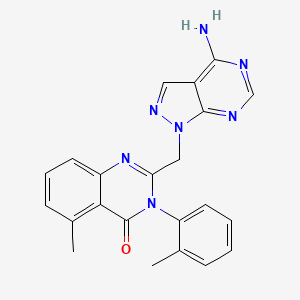

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDBVHKNIYROHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692887 |

Source

|

| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900185-01-5 |

Source

|

| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PIK-293

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of PIK-293 Action: A Selective PI3Kδ Inhibitor

PIK-293 is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of PI3Kδ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels disrupts the downstream signaling cascade, most notably the activation of the serine/threonine kinase Akt (also known as Protein Kinase B), which is a critical mediator of cell survival, proliferation, and differentiation. The selectivity of PIK-293 for the δ isoform, which is predominantly expressed in hematopoietic cells, underpins its potential therapeutic utility in immune-mediated inflammatory diseases and certain hematological malignancies.

Quantitative Analysis of PI3K Isoform Inhibition

The inhibitory activity of PIK-293 against the four Class I PI3K isoforms has been quantitatively determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| PI3K Isoform | IC50 (µM) |

| p110α | 100 |

| p110β | 10 |

| p110γ | 25 |

| p110δ | 0.24[1] |

Data sourced from Knight ZA, et al. Cell. 2006 May 19;125(4):733-47.

Signaling Pathway Perturbation by PIK-293

The primary consequence of PIK-293-mediated PI3Kδ inhibition is the attenuation of the PI3K/Akt signaling pathway. This disruption has significant ramifications for cellular processes regulated by this cascade.

References

An In-depth Technical Guide to the PI3Kδ Inhibitor: PIK-293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound PIK-293, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support ongoing research and drug development efforts in oncology and immunology.

Core Compound Information

PIK-293 is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ).[1] It is a pyrazolopyrimidine analog of IC87114, synthesized by replacing the adenine moiety of IC87114 with an isosteric pyrazolopyrimidine group.[1] This modification contributes to its inhibitory activity.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one |

| Molecular Formula | C₂₂H₁₉N₇O |

| Molecular Weight | 397.43 g/mol |

| CAS Number | 900185-01-5 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO (80 mg/mL), Insoluble in water and ethanol[1] |

In Vitro Inhibitory Activity

PIK-293 exhibits significant selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) from cell-free assays are summarized below.

| Target Isoform | IC₅₀ (μM) | Selectivity vs. p110δ |

| p110δ | 0.24[1] | - |

| p110γ | 10[1] | ~42-fold |

| p110β | ~24 | ~100-fold[1] |

| p110α | ~120 | ~500-fold[1] |

Mechanism of Action and Signaling Pathway

PIK-293 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and differentiation. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the function of B cells, T cells, neutrophils, and mast cells. By selectively targeting PI3Kδ, PIK-293 can modulate immune responses with potentially fewer off-target effects compared to pan-PI3K inhibitors.

Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and other downstream signaling cascades that promote cell survival and proliferation. Inhibition of PI3Kδ by PIK-293 blocks the production of PIP₃, thereby abrogating the downstream signaling cascade.

Experimental Protocols

While specific, detailed protocols for every experiment involving PIK-293 are proprietary to the conducting laboratories, this section provides representative methodologies for key assays used to characterize PI3Kδ inhibitors.

Synthesis of PIK-293

The synthesis of PIK-293 involves the chemical modification of IC87114.[1] The general strategy is the replacement of the adenine core with a pyrazolopyrimidine scaffold. This typically involves a multi-step organic synthesis process. A plausible, though generalized, synthetic route would begin with the synthesis of the key pyrazolopyrimidine intermediate, which is then coupled to the quinazolinone backbone.

Key Stages of a Hypothetical Synthesis:

-

Synthesis of the Pyrazolopyrimidine Intermediate: This would likely start from a pyrazole derivative which is then cyclized to form the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core.

-

Synthesis of the Quinazolinone Backbone: This would involve the synthesis of 2-(chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one or a similar reactive intermediate.

-

Coupling Reaction: The pyrazolopyrimidine intermediate would then be reacted with the quinazolinone backbone via a nucleophilic substitution reaction to form the final PIK-293 product.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization, and its identity confirmed by methods like NMR and mass spectrometry.

In Vitro PI3Kδ Kinase Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of PIK-293 on the enzymatic activity of purified PI3Kδ.

Materials:

-

Recombinant human PI3Kδ enzyme

-

Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate)

-

ATP (radiolabeled or for use with a detection system)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

PIK-293 at various concentrations

-

Detection system (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiometric detection)

Procedure:

-

Prepare serial dilutions of PIK-293 in DMSO.

-

In a multi-well plate, add the assay buffer, recombinant PI3Kδ enzyme, and the lipid substrate.

-

Add the diluted PIK-293 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stopping solution or EDTA).

-

Quantify the product (e.g., ADP or phosphorylated lipid) using the chosen detection method.

-

Calculate the percent inhibition for each concentration of PIK-293 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for PI3Kδ Inhibition (Western Blot for p-Akt)

This assay assesses the ability of PIK-293 to inhibit PI3Kδ signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Materials:

-

A suitable cell line with active PI3Kδ signaling (e.g., a B-cell lymphoma line)

-

Cell culture medium and supplements

-

PIK-293 at various concentrations

-

Stimulant to activate the PI3K pathway (e.g., anti-IgM for B-cells)

-

Lysis buffer

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of PIK-293 or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate agonist for a short period (e.g., 10-15 minutes) to induce PI3K pathway activation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-Akt.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total Akt as a loading control.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

Plot the normalized data against the PIK-293 concentration to determine the cellular IC₅₀.

Experimental Workflow

The discovery and preclinical development of a selective PI3Kδ inhibitor like PIK-293 typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

PIK-293 is a valuable research tool for investigating the biological roles of PI3Kδ and for the preclinical exploration of PI3Kδ inhibition as a therapeutic strategy. Its high selectivity for the delta isoform makes it a more precise tool than pan-PI3K inhibitors. Further studies are warranted to fully elucidate its therapeutic potential in inflammatory diseases and hematological malignancies. This guide serves as a foundational resource for researchers and drug development professionals working with PIK-293 and other selective PI3K inhibitors.

References

PIK-293: A Technical Guide to a Selective PI3K Delta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PIK-293, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PIK-293, a pyrazolopyrimidine analog of IC87114, demonstrates significant potency and selectivity for PI3Kδ, a key enzyme in the signaling pathways of immune cells.[1] This document details the mechanism of action, selectivity profile, and key experimental methodologies for the evaluation of PIK-293. In vitro and potential in vivo applications are discussed, with a focus on its relevance in inflammatory diseases and hematological malignancies.

Introduction to PI3K Delta and PIK-293

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the γ and δ isoforms is predominantly restricted to leukocytes.[2]

PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway and is crucial for the function of various immune cells, including B cells, T cells, and mast cells.[3][4][5] Its central role in the immune system has made it an attractive therapeutic target for a range of disorders, including autoimmune diseases and hematological malignancies.

PIK-293 is a potent and selective inhibitor of PI3Kδ.[1] It is a synthetic compound, characterized as a pyrazolopyrimidine analog of the well-known PI3Kδ inhibitor, IC87114.[1] The structural modification of replacing the adenine in IC87114 with an isosteric pyrazolopyrimidine results in PIK-293.[1]

Mechanism of Action

PIK-293 exerts its inhibitory effect by targeting the ATP-binding site of the p110δ catalytic subunit of PI3Kδ. By competitively inhibiting ATP binding, PIK-293 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of this cascade disrupts the downstream signaling pathways that are essential for the survival, proliferation, and activation of immune cells.

Data Presentation: In Vitro Potency and Selectivity

PIK-293 demonstrates a high degree of selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. The following table summarizes the in vitro inhibitory potency of PIK-293.

| PI3K Isoform | IC50 (µM) | Selectivity vs. PI3Kδ (fold) |

| PI3Kδ | 0.24 | 1 |

| PI3Kα | 120 | ~500 |

| PI3Kβ | 24 | ~100 |

| PI3Kγ | 12 | ~50 |

| Data derived from information indicating PIK-293 is 500-, 100-, and 50-fold less potent against PI3Kα, β, and γ, respectively, relative to its IC50 of 0.24 µM for PI3Kδ.[1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of PIK-293.

In Vitro Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of PIK-293 on the enzymatic activity of purified PI3K isoforms.

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

-

PIP2 substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

HTRF detection reagents (e.g., biotinylated-PIP3 tracer and a europium cryptate-labeled anti-GST antibody and a streptavidin-XL665 conjugate)

-

PIK-293 (dissolved in DMSO)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of PIK-293 in DMSO.

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the PIK-293 dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add the respective PI3K enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Assay: Western Blot for Phospho-Akt

This assay assesses the ability of PIK-293 to inhibit PI3Kδ signaling in a cellular context by measuring the phosphorylation of its downstream effector, Akt.

Materials:

-

A suitable cell line with high PI3Kδ expression (e.g., a B-cell lymphoma cell line like Raji or a mast cell line).

-

Cell culture medium and supplements.

-

PIK-293 (dissolved in DMSO).

-

A stimulating agent to activate the PI3K pathway (e.g., anti-IgM for B-cells, SCF for mast cells).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed the cells in multi-well plates and culture overnight.

-

Pre-treat the cells with various concentrations of PIK-293 or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.

Visualizations

PI3K Signaling Pathway

Caption: PI3Kδ signaling pathway and the inhibitory action of PIK-293.

Experimental Workflow for PIK-293 Evaluation

Caption: A typical experimental workflow for the evaluation of PIK-293.

Selectivity Profile of PIK-293

Caption: Logical relationship of PIK-293's inhibitory potency across PI3K isoforms.

Potential In Vivo Applications and Future Directions

The high selectivity of PIK-293 for PI3Kδ suggests its potential therapeutic utility in diseases where this isoform plays a pathogenic role.

-

Rheumatoid Arthritis: PI3Kδ is implicated in the activation and migration of immune cells that contribute to the chronic inflammation and joint destruction characteristic of rheumatoid arthritis. Selective PI3Kδ inhibitors have shown promise in preclinical models of arthritis.

-

Chronic Lymphocytic Leukemia (CLL): The survival and proliferation of CLL cells are highly dependent on signals from the B-cell receptor, a pathway in which PI3Kδ is a critical component. Several PI3Kδ inhibitors have been approved for the treatment of CLL and other B-cell malignancies.

Future research on PIK-293 would likely involve comprehensive in vivo studies in animal models of these diseases to evaluate its efficacy, pharmacokinetics, and pharmacodynamics. Such studies would be essential to determine its therapeutic potential and to establish a safety profile.

Conclusion

PIK-293 is a valuable research tool for investigating the biological functions of PI3Kδ. Its high potency and selectivity make it a suitable probe for dissecting the role of this kinase in various cellular processes and disease models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further characterize this promising PI3Kδ inhibitor. Further in vivo studies are warranted to fully elucidate the therapeutic potential of PIK-293.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K pathway drives the maturation of mast cells via microphthalmia transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PIK-293

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PIK-293, a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). PIK-293, a pyrazolopyrimidine analog of IC87114, demonstrates significant potential in the research and development of therapies targeting immune-mediated diseases and certain hematological malignancies. This document details the synthetic chemistry, mechanism of action, and key biological data associated with PIK-293, presented in a format tailored for researchers and drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's attributes.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of lymphocytes, particularly B cells.[2][3] Its restricted expression pattern has made it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and B-cell malignancies.[4]

PIK-293 is a potent and selective inhibitor of PI3Kδ.[5] It was developed as an analog of IC87114, with the adenine moiety of IC87114 being replaced by an isosteric pyrazolopyrimidine ring.[5] This modification confers distinct properties to the molecule, which will be explored in this guide.

Synthesis of PIK-293

The synthesis of PIK-293, 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one, is achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (Intermediate A) and 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B) , followed by their coupling to yield the final product.

Synthesis of Intermediate A: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one

A general and efficient method for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones involves the condensation of an appropriate anthranilic acid with chloroacetyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-6-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dioxane, add chloroacetyl chloride (1.2 eq).

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration. The crude product is then washed with a cold solvent like ethanol or diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one.

Synthesis of Intermediate B: 4-amino-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core can be accomplished through the cyclization of a substituted aminopyrazole with a formamide equivalent.

Experimental Protocol:

-

Starting Material: Begin with commercially available 5-amino-1H-pyrazole-4-carbonitrile.

-

Cyclization: Heat the 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide at a high temperature (typically 180-200 °C) for several hours. The reaction progress can be monitored by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration. The crude product is then washed with a suitable solvent like ethanol and dried to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Final Coupling Step: Synthesis of PIK-293

The final step involves the N-alkylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with the chloromethylquinazolinone intermediate.

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B, 1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Addition of Intermediate A: To this suspension, add a solution of 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (Intermediate A, 1.0 eq) in DMF dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude PIK-293 can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of PIK-293.

Mechanism of Action and Signaling Pathway

PIK-293 exerts its biological effects by selectively inhibiting the p110δ isoform of PI3K. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[3] PIP₃ recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival, proliferation, and metabolic activity, such as the mTOR pathway.[6]

By inhibiting p110δ, PIK-293 blocks the production of PIP₃, thereby preventing the activation of Akt and its downstream signaling cascades.[7] This leads to the inhibition of B-cell proliferation, survival, and differentiation.[2]

PI3Kδ Signaling Pathway in B-Cells:

Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of PIK-293.

Quantitative Biological Data

The biological activity of PIK-293 has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of PIK-293

| PI3K Isoform | IC₅₀ (µM) | Selectivity vs. p110δ |

| p110α | >100 | >417-fold |

| p110β | 25 | 104-fold |

| p110γ | 12 | 50-fold |

| p110δ | 0.24 | 1-fold |

Data sourced from multiple commercial suppliers.[5]

Table 2: Physicochemical Properties of PIK-293

| Property | Value |

| Molecular Formula | C₂₂H₁₉N₇O |

| Molecular Weight | 397.43 g/mol |

| CAS Number | 900185-01-5 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize PIK-293 are provided below.

In Vitro PI3Kδ Enzymatic Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂)

-

ATP

-

PIK-293 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare serial dilutions of PIK-293 in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions.

-

Enzyme and Substrate Addition: Add a mixture of PI3Kδ enzyme and PIP₂ substrate to each well.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the concentration of PIK-293 to generate a dose-response curve and calculate the IC₅₀ value.

Diagram of the PI3Kδ Enzymatic Assay Workflow:

Caption: Workflow for the in vitro PI3Kδ enzymatic assay.

Cellular Assay: p-Akt Western Blot

This assay measures the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K activity) in cells treated with PIK-293.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, SUDHL-4)

-

Cell culture medium and supplements

-

PIK-293

-

BCR-stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture B-cell lymphoma cells to the desired density.

-

Pre-treat cells with various concentrations of PIK-293 for 1-2 hours.

-

Stimulate the cells with anti-IgM for a short period (e.g., 15-30 minutes) to activate the BCR signaling pathway.

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-Akt in each sample.

-

Conclusion

PIK-293 is a valuable research tool for investigating the role of PI3Kδ in various biological processes, particularly in the context of the immune system. Its selectivity for the p110δ isoform makes it a more precise tool than pan-PI3K inhibitors. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The provided experimental protocols offer a starting point for researchers looking to evaluate the activity of PIK-293 or similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of targeting PI3Kδ with selective inhibitors like PIK-293.

References

- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells. | Semantic Scholar [semanticscholar.org]

- 3. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PIK-293 in the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PIK-293 is a potent and selective inhibitor of the p110δ isoform of PI3K. This technical guide provides an in-depth overview of PIK-293, its mechanism of action within the PI3K/AKT pathway, comprehensive experimental protocols for its characterization, and a summary of its inhibitory activity.

Introduction to the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).

Recruitment of AKT to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions. Key downstream effectors of AKT include mTORC1, which promotes protein synthesis and cell growth, and FOXO transcription factors, which are inhibited by AKT to prevent apoptosis and promote cell survival. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.

PIK-293: A Selective PI3Kδ Inhibitor

PIK-293 is a synthetic, small-molecule inhibitor that demonstrates high selectivity for the p110δ isoform of PI3K.[1] It is an analog of IC87114, another well-characterized PI3Kδ inhibitor.[1] The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, differentiation, and function of immune cells, particularly B lymphocytes. Consequently, inhibitors targeting PI3Kδ, such as PIK-293, are of significant interest for the treatment of hematological malignancies and inflammatory disorders.

Mechanism of Action

PIK-293 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the p110δ subunit of PI3K. This competitive inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of AKT and all subsequent downstream signaling events. The selectivity of PIK-293 for p110δ over other Class I PI3K isoforms (p110α, p110β, and p110γ) allows for targeted inhibition of signaling pathways that are predominantly reliant on PI3Kδ activity.

Quantitative Data on PIK-293 Activity

The inhibitory potency of PIK-293 against the four Class I PI3K isoforms is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy and selectivity.

| PI3K Isoform | IC50 (µM) |

| p110α | 100 |

| p110β | 25 |

| p110γ | 10 |

| p110δ | 0.24 |

Data sourced from multiple suppliers and publications.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PIK-293.

In Vitro PI3K Kinase Assay

This assay directly measures the ability of PIK-293 to inhibit the enzymatic activity of purified PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

PIK-293

-

PIP2 substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Phospholipid vesicles

-

Thin-layer chromatography (TLC) plates (for radioactive assay)

-

Luminometer (for ADP-Glo™ assay)

Protocol (using ADP-Glo™ Kinase Assay):

-

Prepare a serial dilution of PIK-293 in DMSO.

-

In a 96-well plate, add 5 µL of each PIK-293 dilution to respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

-

Add 25 µL of a master mix containing the PI3K enzyme and PIP2 substrate in kinase buffer to each well.

-

Add 20 µL of 25 µM ATP solution to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each PIK-293 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for PI3K/AKT Pathway Inhibition

This method is used to assess the effect of PIK-293 on the phosphorylation status of key proteins in the PI3K/AKT pathway within a cellular context.

Materials:

-

Cell line expressing PI3Kδ (e.g., B-cell lymphoma lines like SUDHL-4 or SUDHL-6)

-

PIK-293

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6 ribosomal protein, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of PIK-293 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total proteins and the loading control to ensure equal loading.

Cell Viability Assay

This assay determines the effect of PIK-293 on the proliferation and survival of cells.

Materials:

-

Cell line of interest

-

PIK-293

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay kit

-

Luminometer or spectrophotometer

Protocol (using CellTiter-Glo®):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of PIK-293. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

PI3K/AKT Signaling Pathway and the Role of PIK-293

Caption: PI3K/AKT signaling pathway with PIK-293 inhibition.

Experimental Workflow for PIK-293 Characterization

Caption: Workflow for characterizing PIK-293.

Logical Relationship of PIK-293 Mechanism of Action

Caption: Mechanism of action of PIK-293.

Conclusion

PIK-293 is a valuable research tool for investigating the role of PI3Kδ in normal physiology and disease. Its high potency and selectivity for the p110δ isoform make it a suitable candidate for studying the specific functions of this kinase in various cellular contexts, particularly in hematopoietic cells. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of PIK-293 and other similar PI3K inhibitors. Further research into the therapeutic potential of PI3Kδ inhibitors like PIK-293 is warranted, especially in the context of hematological malignancies and inflammatory diseases.

References

The Isosteric Relationship of PIK-293 and IC87114: A Technical Guide to potent and selective PI3Kδ Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PIK-293 and its relationship to the well-characterized phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, IC87114. PIK-293 was developed as a pyrazolopyrimidine analog of IC87114, created by replacing the adenine group of IC87114 with an isosteric pyrazolopyrimidine moiety.[1] This structural modification results in a distinct yet related pharmacological profile, offering researchers a valuable tool for investigating the nuanced roles of PI3K isoforms in various cellular processes. This document details the comparative inhibitory activities, relevant experimental methodologies, and the underlying signaling pathways affected by these two potent inhibitors.

Comparative Inhibitory Profile

PIK-293 and IC87114 are both highly selective inhibitors of the p110δ isoform of Class I phosphoinositide 3-kinases (PI3Ks). The following tables summarize their in vitro inhibitory potencies (IC50) against the four Class I PI3K isoforms.

Table 1: IC50 Values of PIK-293 against Class I PI3K Isoforms

| Isoform | IC50 (µM) |

| p110α | 100[1] |

| p110β | 10[1] |

| p110γ | 25[1] |

| p110δ | 0.24[1] |

Table 2: IC50 Values of IC87114 against Class I PI3K Isoforms

| Isoform | IC50 (µM) |

| p110α | >100[2] |

| p110β | 75[2] |

| p110γ | 29[2] |

| p110δ | 0.5[2] |

Note: IC50 values can vary between different assay conditions and experimental setups.

Signaling Pathway Modulation

Both PIK-293 and IC87114 exert their effects by inhibiting the catalytic activity of PI3Kδ. This kinase is a critical component of the PI3K/Akt/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, survival, and migration.[3][4] Inhibition of PI3Kδ by these compounds leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and mTOR.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PIK-293/IC87114.

Experimental Protocols

This section outlines key experimental methodologies for the characterization of PI3K inhibitors like PIK-293 and IC87114.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.

Protocol:

-

Liposome Preparation: Prepare phosphatidylinositol-(4,5)-bisphosphate (PIP2) containing phospholipid liposomes. Bovine PIP2 and phosphatidylserine (1:2 molar ratio) are vacuum-dried and resuspended in a buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final PIP2 concentration of 1 mM. The lipid suspension is then sonicated, subjected to freeze-thaw cycles, and extruded to produce uniform liposomes.[5]

-

Kinase Reaction: The assay is performed in a reaction buffer (e.g., 20 mM HEPES, pH 7.4) containing the purified PI3K enzyme (e.g., 1 nM), PIP2 liposomes (e.g., 1 µM), ATP (e.g., 200 µM), [γ-32P]ATP (e.g., 1 µCi), MgCl2 (e.g., 5 mM), and a carrier protein (e.g., 50 µg/mL horse IgG).[5]

-

Inhibitor Addition: Add serial dilutions of PIK-293 or IC87114 (typically dissolved in DMSO) to the reaction mixture. A DMSO-only control is included.

-

Incubation and Quenching: Incubate the reaction at room temperature for a specified time (e.g., 10 minutes). The reaction is then stopped by adding a quenching solution (e.g., 1 M K2PO4, 30 mM EDTA, pH 8.0).[5]

-

Detection: The radiolabeled product, PIP3, is captured on a filter plate (e.g., polyvinylidene difluoride). After washing, the bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitors to block PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., human neutrophils, cancer cell lines) and culture until they reach the desired confluency. If necessary, serum-starve the cells to reduce basal PI3K activity. Pre-treat the cells with various concentrations of PIK-293, IC87114, or a vehicle control (DMSO) for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine) for a short period (e.g., 5-30 minutes) to activate the PI3K pathway.[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt in treated versus untreated cells.

Neutrophil Migration Assay (Boyden Chamber)

This assay evaluates the effect of the inhibitors on the migratory capacity of neutrophils, a process in which PI3Kδ plays a crucial role.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Inhibitor Pre-treatment: Pre-incubate the isolated neutrophils with different concentrations of PIK-293, IC87114, or a vehicle control.

-

Chemotaxis Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores). Place a chemoattractant (e.g., fMLP, IL-8) in the lower chamber.

-

Cell Migration: Add the pre-treated neutrophils to the upper chamber. Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.

-

Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a microscope or by using a fluorescent or colorimetric assay that measures cell viability.

-

Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control to determine the extent of migration inhibition.

Experimental Workflow and Logical Relationships

The development and characterization of a novel PI3K inhibitor like PIK-293, as an analog of a known compound such as IC87114, typically follows a structured workflow.

Caption: A typical experimental workflow for the development of a PI3K inhibitor.

The relationship between PIK-293 and IC87114 is one of isosteric replacement, a common strategy in medicinal chemistry to improve the properties of a lead compound.

Caption: The logical relationship between IC87114 and its analog, PIK-293.

References

biological activity of PIK-293

An In-Depth Technical Guide on the Biological Activity of PIK-293

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-293 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases.[1][2] As a pyrazolopyrimidine analog of IC87114, PIK-293 was developed by replacing the adenine group with an isosteric pyrazolopyrimidine, enhancing its properties as a research tool for dissecting cellular signaling pathways.[1] The PI3K/Akt/mTOR pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in human cancers and immune disorders has made it a prime target for therapeutic development.[2][5][6] This document provides a comprehensive technical overview of the , its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action

PIK-293 functions as an ATP-competitive inhibitor of PI3K enzymes, with a pronounced selectivity for the p110δ (delta) isoform of Class I PI3Ks.[1][5][7] Class I PI3Ks are heterodimeric enzymes that, upon activation by cell surface receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[4]

By inhibiting p110δ, PIK-293 effectively blocks the production of PIP3, leading to the suppression of downstream signaling cascades, including the activation of Akt.[5] The p110δ isoform is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, proliferation, and survival of immune cells.[5][8] Therefore, the inhibitory action of PIK-293 is particularly relevant in immunological and hematological contexts.[5] Its mechanism suggests potential therapeutic applications in autoimmune diseases like rheumatoid arthritis and certain hematological malignancies such as chronic lymphocytic leukemia.[5]

Quantitative Biological Data

The inhibitory potency of PIK-293 has been quantified against the four isoforms of Class I PI3K in cell-free assays. The data highlight its significant selectivity for the p110δ isoform.

| Target Isoform | IC50 (μM) | Approximate Selectivity vs. p110δ | Reference(s) |

| p110δ | 0.24 | - | [1][9][10][11] |

| p110γ | 10 - 25 | ~42 to 104-fold | [1][5][9][11] |

| p110β | 10 | ~42-fold | [5][9][11] |

| p110α | 100 | ~417-fold | [5][9][11] |

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the specific point of inhibition by PIK-293.

Caption: PI3K/Akt/mTOR pathway showing inhibition of p110δ by PIK-293.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments used to characterize PI3K inhibitors like PIK-293.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a typical luminescence-based kinase assay (e.g., ADP-Glo™) to measure the IC50 of PIK-293 against a specific PI3K isoform.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (e.g., 2x Km for the specific kinase isoform).

- Substrate Solution: Prepare a stock solution of the lipid substrate (e.g., PIP2) in kinase buffer.

- PIK-293 Dilution Series: Perform a serial dilution of PIK-293 in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations for the assay.

- Enzyme Preparation: Dilute the recombinant PI3K p110δ enzyme to the appropriate working concentration in kinase buffer.

2. Kinase Reaction:

- Add 5 µL of the PIK-293 dilution (or DMSO vehicle control) to the wells of a 384-well plate.

- Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Signal Detection:

- Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

- Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal using a plate reader.

4. Data Analysis:

- Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.

- Plot the normalized luminescence signal against the logarithm of the PIK-293 concentration.

- Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Cellular Akt Phosphorylation

This protocol is used to confirm that PIK-293 inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt.

1. Cell Culture and Treatment:

- Culture a relevant cell line (e.g., a leukemia cell line with active PI3Kδ signaling) in appropriate media until they reach ~80% confluency.

- Starve the cells of serum for 4-6 hours to reduce basal pathway activity.

- Pre-treat the cells with various concentrations of PIK-293 (and a DMSO vehicle control) for 1-2 hours.

- Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the PI3K pathway.

2. Cell Lysis:

- Wash the cells with ice-cold PBS.

- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification and Sample Preparation:

- Determine the protein concentration of the supernatant using a BCA assay.

- Normalize the protein concentrations for all samples.

- Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. SDS-PAGE and Western Blotting:

- Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram provides a logical workflow for a typical cell-based experiment to validate the activity of PIK-293.

Caption: Workflow for a cell-based assay to validate PIK-293 activity.

Conclusion

PIK-293 is a valuable chemical probe for studying the physiological and pathological roles of the PI3K signaling pathway. Its high selectivity for the p110δ isoform makes it particularly useful for investigating the specific functions of this isoform in immune regulation and hematological malignancies.[1][5] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize PIK-293 in their studies and to further explore its potential as a lead compound in drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIK-293 - LKT Labs [lktlabs.com]

- 8. Effects of Isoform-selective Phosphatidylinositol 3-Kinase Inhibitors on Osteoclasts: ACTIONS ON CYTOSKELETAL ORGANIZATION, SURVIVAL, AND RESORPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. PIK-293 - Immunomart [immunomart.com]

The Selective PI3Kδ Inhibitor PIK-293: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, PIK-293. It details the inhibitor's target protein, binding affinities, the signaling pathway it modulates, and the experimental protocols used for its characterization.

Core Target and Binding Affinity

PIK-293 is a potent and selective inhibitor of the p110δ catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] Its selectivity for PI3Kδ over other Class I isoforms (p110α, p110β, and p110γ) makes it a valuable tool for studying the specific roles of PI3Kδ in cellular processes and a potential candidate for therapeutic development in indications where PI3Kδ is implicated, such as certain hematological malignancies and inflammatory diseases.[3] PIK-293 is a pyrazolopyrimidine analog of IC87114, another well-characterized PI3Kδ selective inhibitor.[2]

Quantitative Binding Affinity Data

The inhibitory activity of PIK-293 is quantified by its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. The following table summarizes the reported IC50 values for PIK-293.

| Target Protein | IC50 (µM) |

| PI3Kδ (p110δ) | 0.24 |

| PI3Kγ (p110γ) | 10 |

| PI3Kβ (p110β) | 25 |

| PI3Kα (p110α) | 100 |

The data clearly demonstrates the high selectivity of PIK-293 for PI3Kδ, with approximately 42-fold, 104-fold, and 417-fold greater potency against PI3Kδ compared to PI3Kγ, PI3Kβ, and PI3Kα, respectively.

The PI3K/AKT/mTOR Signaling Pathway

PIK-293 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates a multitude of cellular functions including cell growth, proliferation, survival, and metabolism.[6][7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.[1] By inhibiting PI3Kδ, PIK-293 blocks the production of PIP3, thereby attenuating the downstream signaling cascade.

Experimental Protocols

The determination of the IC50 values for PI3K inhibitors like PIK-293 is typically performed using in vitro kinase assays. A common and robust method is the radiometric kinase assay, which directly measures the enzymatic activity of the kinase.

Representative Radiometric PI3K Kinase Assay Protocol

This protocol is a generalized representation of a radiometric assay for measuring PI3K activity and the inhibitory effect of compounds like PIK-293.[8][9]

1. Reagents and Materials:

-

Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

PIK-293 (or other test inhibitor) dissolved in DMSO

-

Stop solution (e.g., 1 M HCl)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

2. Assay Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, a defined concentration of PIP2 substrate, and a mixture of non-radiolabeled and [γ-³²P]ATP.

-

Inhibitor Pre-incubation: In a 96-well plate, add a small volume of PIK-293 at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (no inhibitor).

-

Enzyme Addition: Add the purified PI3K enzyme to each well containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the kinase reaction by adding the kinase reaction mix (containing PIP2 and [γ-³²P]ATP) to each well.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by adding the stop solution to each well.

-

Extraction of Phospholipids: Extract the radiolabeled lipid product (PIP3) from the reaction mixture using an organic solvent (e.g., chloroform/methanol).

-

Detection and Quantification:

-

Spot the extracted phospholipids onto a TLC plate and separate them using an appropriate solvent system.

-

Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled PIP3 using a phosphorimager.

-

Alternatively, the radioactive spots can be scraped from the TLC plate and the amount of radioactivity quantified using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of PIP3 produced in each reaction.

-

Plot the percentage of kinase inhibition against the logarithm of the PIK-293 concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

PIK-293: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-293 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform.[1] As a member of the pyrazolopyrimidine class of compounds, PIK-293 was developed as a tool for dissecting the complex roles of the PI3K signaling pathway in various cellular processes.[1] Its high selectivity for PI3Kδ makes it a valuable instrument for investigating the specific functions of this isoform, particularly in the context of the immune system and inflammatory diseases. This technical guide provides a comprehensive overview of PIK-293, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in inflammatory disease research.

Core Mechanism and Signaling Pathway

PIK-293 exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of Akt initiates a cascade of signaling events that regulate a wide array of cellular functions, including cell survival, proliferation, differentiation, and migration.

In the context of inflammation, PI3Kδ is predominantly expressed in leukocytes, such as B and T lymphocytes, neutrophils, and mast cells.[2] Its activation is crucial for the proper functioning of these immune cells. By inhibiting PI3Kδ, PIK-293 effectively dampens the inflammatory response through several mechanisms:

-

B Cell Regulation: PI3Kδ is essential for B cell receptor (BCR) signaling, which governs B cell activation, proliferation, and antibody production. Inhibition of PI3Kδ can therefore mitigate humoral immune responses.[3]

-

T Cell Modulation: The PI3Kδ pathway is also involved in T cell activation and differentiation.[2]

-

Neutrophil and Mast Cell Function: PI3Kδ plays a role in the migration (chemotaxis) and activation of neutrophils and the degranulation of mast cells, both of which are key events in the inflammatory cascade.[4][5]

The central signaling pathway affected by PIK-293 is the PI3K/Akt/mTOR pathway . Inhibition of PI3Kδ by PIK-293 leads to a reduction in the levels of phosphorylated Akt (p-Akt), a key biomarker for pathway activity.

Quantitative Data

The selectivity of PIK-293 for the PI3Kδ isoform has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against p110δ compared to other Class I PI3K isoforms.

| Target Isoform | IC50 (µM) | Selectivity vs. p110δ |

| p110δ | 0.24 | - |

| p110γ | 10 | ~42-fold |

| p110β | >10 | >42-fold |

| p110α | >10 | >42-fold |

Data sourced from publicly available information.[1]

Experimental Protocols

While specific published studies detailing the use of PIK-293 in comprehensive inflammatory disease models are limited, the following protocols are based on established methodologies for characterizing PI3Kδ inhibitors and can be adapted for use with PIK-293.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of PIK-293 against PI3K isoforms.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP (with [γ-³²P]ATP for radiometric detection or for use with ADP-Glo™ kinase assay), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), and PIK-293.

-

Procedure:

-

Prepare serial dilutions of PIK-293 in DMSO.

-

In a 96-well plate, combine the kinase, lipid substrate, and PIK-293 (or DMSO as a vehicle control) in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 20-30 minutes).

-

Stop the reaction (e.g., by adding a solution of phosphatidylserine).

-

Detect the product (PIP3). For radiometric assays, this involves separating the radiolabeled PIP3 by thin-layer chromatography and quantifying with a phosphorimager. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of PIK-293 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for p-Akt Inhibition

Objective: To assess the effect of PIK-293 on the PI3K/Akt signaling pathway in cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a B-cell lymphoma line like SUDHL-4 or primary immune cells) to 70-80% confluency.

-

Starve the cells in a serum-free medium for several hours to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of PIK-293 for 1-2 hours.

-

Stimulate the cells with an appropriate agonist to activate the PI3K pathway (e.g., anti-IgM for B cells, IL-2 for T cells, or insulin-like growth factor-1 (IGF-1)).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

B-Cell Proliferation Assay

Objective: To evaluate the effect of PIK-293 on B-cell proliferation.

Methodology:

-

Cell Preparation: Isolate primary B cells from peripheral blood or spleen, or use a suitable B-cell line.

-

Cell Labeling (Optional but Recommended): Label the cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

-

Cell Culture and Treatment:

-

Plate the cells in a 96-well plate.

-

Treat the cells with a range of concentrations of PIK-293.

-

Stimulate proliferation with an appropriate stimulus, such as anti-IgM, anti-CD40, and IL-4.

-

Culture the cells for 3-5 days.

-

-

Proliferation Measurement:

-

For dye dilution assays, analyze the cells by flow cytometry. Each cell division will result in a halving of the fluorescence intensity.

-

Alternatively, use a metabolic assay such as MTT or a DNA synthesis assay like BrdU incorporation.

-

-

Data Analysis: Quantify the proliferation in each treatment group and calculate the inhibitory effect of PIK-293.

Cytokine Release Assay

Objective: To measure the effect of PIK-293 on the production of inflammatory cytokines.

Methodology:

-

Cell Culture: Use primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., macrophages).

-

Treatment and Stimulation:

-

Pre-treat the cells with PIK-293 for 1-2 hours.

-

Stimulate the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) for macrophages or anti-CD3/CD28 for T cells.

-

Incubate for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis: Compare the cytokine levels in the PIK-293 treated groups to the vehicle-treated control to determine the inhibitory effect.

Visualizations

Signaling Pathway Diagram

Caption: PI3Kδ signaling pathway and the inhibitory action of PIK-293.

Experimental Workflow: p-Akt Western Blot

Caption: Workflow for assessing p-Akt inhibition by PIK-293 via Western blot.

Conclusion

PIK-293 is a valuable research tool for investigating the role of PI3Kδ in inflammatory and autoimmune diseases. Its high selectivity allows for the specific interrogation of this pathway, providing insights into the molecular mechanisms driving immune cell function. The experimental protocols outlined in this guide, adapted from established methodologies for PI3K inhibitors, provide a framework for researchers to characterize the effects of PIK-293 in various in vitro and in vivo models of inflammation. Further research utilizing PIK-293 will undoubtedly contribute to a deeper understanding of PI3Kδ biology and its potential as a therapeutic target.

References

- 1. PIK-293 - Immunomart [immunomart.com]

- 2. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation [frontiersin.org]